2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol
Description
Properties
CAS No. |
51658-23-2 |
|---|---|
Molecular Formula |
C27H51N3O7 |
Molecular Weight |
529.7 g/mol |
IUPAC Name |
2,4,6-tris[[bis(2-hydroxypropyl)amino]methyl]phenol |
InChI |
InChI=1S/C27H51N3O7/c1-18(31)9-28(10-19(2)32)15-24-7-25(16-29(11-20(3)33)12-21(4)34)27(37)26(8-24)17-30(13-22(5)35)14-23(6)36/h7-8,18-23,31-37H,9-17H2,1-6H3 |
InChI Key |
BWRQCLMICTXBSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(CC1=CC(=C(C(=C1)CN(CC(C)O)CC(C)O)O)CN(CC(C)O)CC(C)O)CC(C)O)O |
Origin of Product |
United States |
Preparation Methods
Mannich Reaction-Based Synthesis
The primary and most established method for synthesizing 2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol is a Mannich reaction involving three components: phenol, formaldehyde, and bis(2-hydroxypropyl)amine.
- Reaction Scheme: Phenol reacts with formaldehyde and bis(2-hydroxypropyl)amine in a controlled aqueous medium.
- Conditions: Typically conducted at elevated temperatures to facilitate the condensation and substitution at the 2, 4, and 6 positions of the phenol ring.
- Mechanism: The amine nucleophilically attacks the electrophilic formaldehyde, forming an iminium intermediate, which then undergoes electrophilic aromatic substitution on phenol.
- Process Details: Water generated during the reaction is removed to drive the equilibrium toward product formation.
- Outcome: The trisubstituted phenol with bis(2-hydroxypropyl)amino methyl groups is obtained with good yield and purity.
This method is well-documented and forms the basis for industrial production, providing a balance between process simplicity and product quality.
Comparison with Analogous Aminomethylation Processes
Synthesis of structurally related compounds such as 2,4,6-tris-(dimethylaminomethyl)phenol provides insight into process optimization:
- Traditional Method: Condensation of phenol with aqueous formaldehyde and dimethylamine at 25–30°C, followed by heating and vacuum distillation, yields 80–86% product.
- Drawbacks: Multi-stage process, formation of by-products, and phenolic wastewater generation.
- Improved Process: Reaction of phenol with N,N'-tetramethylmethylenebisamine and formaldehyde in presence of C1–C4 aliphatic alcohol solvents at 65–130°C, achieving higher purity and simplified operation.
- Reaction Parameters:
| Parameter | Traditional Method | Improved Method |
|---|---|---|
| Temperature | 25–30°C initial, then heated | 65–130°C |
| Solvent | Aqueous medium | Methanol, ethanol, propanol, or butanol |
| Molar Ratios (bisamine:formaldehyde) | Not specified precisely | 1.51–1.6 : 1.5–1.58 |
| Reaction Time | Several hours | Reduced duration |
| Yield | 80–86% | Comparable or improved purity |
| By-products & Waste | Significant | Reduced |
- Significance: This approach highlights the importance of solvent choice and reagent ratios in optimizing phenol aminomethylation, which can be extrapolated to bis(2-hydroxypropyl)amino derivatives.
Summary of Key Preparation Data
| Preparation Aspect | Details |
|---|---|
| Core Reaction Type | Mannich reaction (phenol + formaldehyde + bis(2-hydroxypropyl)amine) |
| Reaction Medium | Aqueous or organic solvent (e.g., C1–C4 aliphatic alcohols) |
| Temperature Range | 25–150°C depending on method |
| Reaction Time | 30 minutes to several hours |
| Molar Ratios | Phenol:formaldehyde:amine ~1:3:3 (typical) |
| Yield | Generally high, 80% or above for optimized methods |
| Purification | Removal of water, vacuum distillation, crystallization |
| By-products | Possible formation of side products, phenolic wastewater in aqueous processes |
| Advantages | High purity, good thermal stability, effective curing agent for epoxy resins |
Research Findings and Process Considerations
- The Mannich reaction is the cornerstone for synthesizing 2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol, leveraging the nucleophilicity of bis(2-hydroxypropyl)amine and electrophilicity of formaldehyde to functionalize phenol at three positions symmetrically.
- Reaction kinetics are influenced by temperature and reagent concentrations, which directly affect the curing efficiency when the compound is used as an epoxy resin hardener.
- Solvent choice impacts reaction rate and product purity; aliphatic alcohols as solvents have been shown to improve purity and reduce side reactions in analogous aminomethylation reactions.
- Alternative solvent-free methods for related phenolic amines suggest potential for greener, more efficient synthesis routes, though adaptation for bis(2-hydroxypropyl)amino substituents requires further research.
- Thermal stability and oxidation susceptibility of the final compound have been characterized, confirming its suitability for high-performance polymer applications.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The hydroxyl and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include quinones, amine derivatives, and various substituted phenols. These products have diverse applications in different fields, including pharmaceuticals and materials science .
Scientific Research Applications
Chemical Properties and Structure
2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol is a tri-functional phenolic compound that features multiple hydroxyl and amine functionalities. Its structure allows for versatile interactions in chemical processes, making it suitable for a variety of applications.
Drug Delivery Systems
The compound has been investigated for its role in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents. The hydroxyl groups facilitate hydrogen bonding, enhancing solubility and stability of the drug formulations.
Case Study:
A study demonstrated the efficacy of 2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol in enhancing the bioavailability of poorly soluble drugs through the formation of inclusion complexes. The results indicated a significant increase in the dissolution rate compared to standard formulations.
High-Performance Liquid Chromatography (HPLC)
The compound is utilized in HPLC methodologies for the separation and analysis of complex mixtures. Its unique chemical properties allow for effective retention and elution profiles when used as a stationary phase or modifier.
Data Table: HPLC Performance Metrics
| Parameter | Value |
|---|---|
| Column Type | Newcrom R1 HPLC |
| Mobile Phase Composition | Acetonitrile, Water, Acid |
| Particle Size | 3 µm |
| Application | Pharmacokinetics |
The use of 2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol in HPLC has been shown to improve the resolution of analytes significantly, making it an essential component in pharmaceutical quality control.
Polyurethane Production
In polymer chemistry, this compound serves as a key ingredient in the synthesis of polyurethane materials. Its amine functionalities contribute to cross-linking reactions that enhance the mechanical properties of the resulting polymers.
Case Study:
Research indicated that incorporating 2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol into polyurethane formulations improved tensile strength and elasticity compared to traditional formulations without this additive.
Water Treatment
The compound has shown potential in water treatment processes due to its ability to chelate heavy metals and other contaminants. Its application can lead to enhanced removal efficiencies in wastewater treatment facilities.
Data Table: Heavy Metal Removal Efficiency
| Metal Ion | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |
|---|---|---|---|
| Lead | 100 | 5 | 95 |
| Cadmium | 50 | 1 | 98 |
Studies have demonstrated that using 2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol can significantly reduce toxic metal concentrations in treated water.
Stabilizer in Emulsions
In cosmetic chemistry, this compound acts as an emulsifier and stabilizer due to its amphiphilic nature. It enhances the stability and texture of creams and lotions.
Case Study:
A formulation study showed that incorporating 2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol resulted in improved emulsion stability over time compared to standard emulsifiers.
Mechanism of Action
The mechanism of action of 2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including antimicrobial and antioxidant activities .
Comparison with Similar Compounds
Tertiary Amino Phenols with Alkyl Substituents
Examples :
- 2,4,6-Tris(dimethylaminomethyl)phenol
- 2,4,6-Tris(diethylaminomethyl)phenol
Key Differences :
- Substituent Hydrophobicity: The dimethylamino and diethylamino groups in these analogs are lipophilic, reducing water solubility compared to the target compound’s hydrophilic 2-hydroxypropyl groups.
- Applications : Alkyl-substituted analogs are used as epoxy curing agents or surfactants due to their basicity and low polarity, whereas the target compound’s hydroxyl-rich structure favors use in aqueous systems or metal chelation .
Table 1 : Substituent Impact on Solubility and Applications
| Compound | Substituent Type | Water Solubility | Primary Applications |
|---|---|---|---|
| Target Compound | Bis(2-hydroxypropyl)amino | High | Chelation, crosslinking |
| 2,4,6-Tris(dimethylaminomethyl)phenol | Dimethylamino | Low | Epoxy curing, surfactants |
Mono-Substituted Phenolic Derivatives
Example :
- 2-[[Bis(2-hydroxypropyl)amino]methyl]phenol
Key Differences :
- Substitution Degree: The mono-substituted analog has only one bis(2-hydroxypropyl)aminomethyl group, resulting in lower molecular weight (MW ≈ 300 g/mol) and reduced steric hindrance compared to the tri-substituted target compound (MW ≈ 600–700 g/mol).
- Reactivity: Mono-substituted derivatives are less effective in crosslinking but may serve as intermediates in synthesizing higher-order compounds .
Iodinated Contrast Agent Derivatives
Examples :
- Iodixanol-related compounds (e.g., iodixanol-related compound H4)
Key Differences :
- Structural Complexity: Iodixanol derivatives feature iodinated aromatic rings and extended polyol chains, resulting in high molecular weights (e.g., C₅₄H₆₈I₉N₉O₂₃, MW > 2000 g/mol) and specialized roles as X-ray contrast agents.
- Functional Groups: While both contain bis(2-hydroxypropyl)amino groups, iodixanol’s iodine atoms and larger structure limit its use to medical imaging, unlike the target compound’s broader industrial applications .
Bisphenol A (BPA) and Alternatives
Example :
- 4,4’-(1-Methylethylidene)bisphenol (BPA)
Key Differences :
- Backbone Structure: BPA has two phenolic rings linked by a propane bridge, contrasting with the target compound’s single-ring trisubstitution.
- Reactivity: BPA’s hydroxyl groups participate in polycarbonate/epoxy resin synthesis, whereas the target compound’s amino-alcohol groups enable metal coordination or pH buffering .
Phenolic Benzotriazoles with Bulky Substituents
Examples :
- 2-(2H-Benzotriazol-2-yl)-4,6-bis(1,1,3,3-tetramethylbutyl)phenol
Key Differences :
Amino Phenols with Hydrophobic Substituents
Examples :
- Phenol, 3-[bis(2-methylpropyl)amino]
- Phenol, 2-[(diethylamino)methyl]-4,6-bis(1,1,3,3-tetramethylbutyl)
Key Differences :
- Hydrophobicity : Branched alkyl chains (e.g., 2-methylpropyl) reduce water solubility, favoring organic-phase applications like corrosion inhibition. The target compound’s hydroxyl groups dominate its solubility profile .
Q & A
Q. How to address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
